4-Amino-1H-benzo[d]imidazole-6-thiol
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Overview
Description
4-Amino-1H-benzo[d]imidazole-6-thiol is a heterocyclic compound that features both an imidazole ring and a thiol group. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and biochemistry. The presence of both amino and thiol functional groups makes it a versatile molecule for chemical modifications and reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1H-benzo[d]imidazole-6-thiol typically involves the cyclization of o-phenylenediamine derivatives with thiourea under acidic conditions
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The thiol group in this compound can undergo oxidation to form disulfides. Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: The compound can be reduced to modify the imidazole ring or the thiol group, often using reducing agents like sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents. Reagents such as alkyl halides or acyl chlorides are commonly used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, iodine.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions depending on the desired product.
Major Products:
Disulfides: Formed from the oxidation of the thiol group.
Substituted Imidazoles: Resulting from nucleophilic substitution reactions at the amino group.
Scientific Research Applications
Chemistry: 4-Amino-1H-benzo[d]imidazole-6-thiol is used as a building block in the synthesis of more complex heterocyclic compounds. Its reactivity makes it suitable for creating libraries of compounds for screening in drug discovery.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. The thiol group can interact with metal ions in the active sites of enzymes, potentially leading to inhibition.
Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its ability to form stable complexes with metal ions makes it a candidate for developing metal-based drugs.
Industry: In the materials science industry, this compound is explored for its use in the development of corrosion inhibitors and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism by which 4-Amino-1H-benzo[d]imidazole-6-thiol exerts its effects often involves the interaction of its thiol group with metal ions or other electrophilic centers. This interaction can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The amino group can also participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target.
Comparison with Similar Compounds
2-Mercaptobenzimidazole: Similar in structure but lacks the amino group, making it less versatile in certain reactions.
4-Amino-1H-benzimidazole: Lacks the thiol group, which reduces its ability to form metal complexes.
6-Mercaptopurine: Contains a thiol group but has a different ring structure, leading to different reactivity and applications.
Uniqueness: 4-Amino-1H-benzo[d]imidazole-6-thiol is unique due to the presence of both amino and thiol groups, which provide a wide range of chemical reactivity. This dual functionality allows for diverse applications in various fields, from medicinal chemistry to materials science.
Properties
Molecular Formula |
C7H7N3S |
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Molecular Weight |
165.22 g/mol |
IUPAC Name |
7-amino-3H-benzimidazole-5-thiol |
InChI |
InChI=1S/C7H7N3S/c8-5-1-4(11)2-6-7(5)10-3-9-6/h1-3,11H,8H2,(H,9,10) |
InChI Key |
YPJLNRCCKMPTQL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C2C(=C1N)N=CN2)S |
Origin of Product |
United States |
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